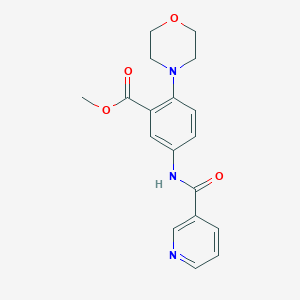

![molecular formula C15H23N3O B509572 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 325168-03-4](/img/structure/B509572.png)

1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

概要

説明

This compound is a chemical substance with the molecular formula C12H17N3O . It is a solid substance and is used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions . The structures of these newly synthesized amide derivatives were confirmed by 1 H NMR, 13 CNMR, and LC/MS analysis . The phenolic hydroxyl group in S-benzylated products was treated with tert-butyl acetate to afford tert-butyl esters which were subjected to hydrolysis to afford 2-thiopyrimidine acetic acid .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCC(=O)N1CCN(CC1)c2ccc(N)cc2 . The molecular weight of this compound is 219.28 . Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The phenolic hydroxyl group in S-benzylated products was treated with tert-butyl acetate to afford tert-butyl esters which were subjected to hydrolysis to afford 2-thiopyrimidine acetic acid .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 219.28 . The InChI code for this compound is1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 .

科学的研究の応用

Antibacterial and Cytotoxic Activities

- A study by Mekky & Sanad (2020) synthesized a compound using a similar piperazine structure, which demonstrated significant antibacterial and cytotoxic activities. This highlights the potential use of such compounds in treating bacterial infections and possibly in cancer therapy.

Anticancer Properties

- Research by Lv et al. (2019) focused on the synthesis of a heterocyclic compound derived from a similar piperazine structure, showing promising in vitro anticancer activities against human bone cancer cell lines.

Neuroprotective Approach

- A study by Lecanu et al. (2010) on dimethyl-carbamic acid with a piperazine structure proposed a multi-target therapeutic approach for neuroprotection, specifically for Alzheimer's disease treatment.

Antimicrobial Studies

- The work of Rajkumar, Kamaraj, & Krishnasamy (2014) on piperazine derivatives indicated effective antibacterial and antifungal activities, suggesting its potential in antimicrobial applications.

Insecticidal Activity

- Cai et al. (2010) explored the use of a piperazine-based compound as a lead for novel insecticides, demonstrating its efficacy in inhibiting the growth of armyworm.

Synthesis of Novel Compounds

- Studies like those by Wang et al. (2004, 2006) and Bhat et al. (2018) focused on the synthesis and characterization of novel compounds using piperazine structures, contributing to the development of new pharmaceuticals.

Anticancer Evaluation

- Research by Turov (2020) on polyfunctional substituted 1,3-thiazoles with a piperazine substituent showed significant in vitro anticancer activity.

CGRP Receptor Inhibitor Development

- Cann et al. (2012) demonstrated the development of a CGRP receptor antagonist using a compound with a piperazine structure, useful in treating migraines and other conditions.

Enhancing A1 Adenosine Receptor

- The work by Romagnoli et al. (2008) on thiophene derivatives linked to piperazine highlighted its role as allosteric enhancers of the A1 adenosine receptor, indicating potential therapeutic applications.

Broad-Spectrum Anti-Cancer Activity

- Keefer's (2010) research on O-Arylated Diazeniumdiolates with piperazine structures showed promising anti-cancer effects across various cancer types, emphasizing the versatility of piperazine derivatives in cancer therapy.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The compound 1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one interacts with various enzymes, proteins, and other biomolecules. It is an important organic intermediate often used in the synthesis of other chemical compounds, including pharmaceuticals, agrochemicals, and dyestuffs

Cellular Effects

It is known that similar compounds can have antimicrobial potential and anti-biofilm activity. These properties suggest that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that similar compounds can alter bacterial cell penetrability affecting permeability-based antibiotic resistance, improve DNA-topoisomerase complex binding mode and possibly gain anti-biofilm activity as an adjuvant mechanism of action

特性

IUPAC Name |

1-[4-(4-aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-15(2,3)14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIJDBBJAGCPJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509491.png)

![N-[4-({[(4-ethylbenzoyl)amino]carbothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B509510.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)

![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)

![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)

![(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509561.png)

![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)

![[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B509564.png)

![[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B509569.png)

![{3-Chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509570.png)

![{4-[4-(3-Methylbutanoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509571.png)

![1-[4-(4-Amino-2-chlorophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509574.png)

![[4-(4-Cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509577.png)